3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
Overview
Description
“3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=C(N=C(C=C1)C#CCO)OC
. This indicates that the compound contains a pyridine ring with two methoxy groups attached at positions 5 and 6, and a prop-2-yn-1-ol group attached at position 3.
Scientific Research Applications
Supramolecular Structures : The study of molecules similar to 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, such as 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol, has shown that these compounds can form very polarized molecular-electronic structures and participate in the creation of supramolecular structures. This includes the formation of molecular columns and hydrophilic tubes in the compound's supramolecular structure, which could have implications for understanding nucleic acid structures and functions (Cheng et al., 2011).
Olefin Metathesis Catalysts : Research on derivatives of this compound, such as 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol, has contributed to the development of methods for the preparation of ruthenium indenylidene-ether olefin metathesis catalysts. These catalysts are significant in organic synthesis and the creation of new materials (Jimenez et al., 2012).
Molecular Assembly in Solid State : The solid state supramolecular assembly of compounds like prop-2-yn-1-ol and its transition metal complexes has been studied, providing insights into the intermolecular interactions and hydrogen-bonding patterns of such compounds. This research is important for understanding and designing new materials with specific properties (Braga et al., 1997).
Heterocyclic Derivative Syntheses : Derivatives of prop-2-yn-1-ol have been used in the synthesis of various heterocyclic compounds, such as tetrahydropyridinedione and dihydropyridinone derivatives. These compounds have potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).
Properties
IUPAC Name |
3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-9-6-5-8(4-3-7-12)11-10(9)14-2/h5-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBROCBIXNDTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670144 | |
Record name | 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-28-6 | |
Record name | 2-Propyn-1-ol, 3-(5,6-dimethoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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